molecular formula C9H7F2N3O B3225616 5-amino-1-(2,4-difluorophenyl)-1H-pyrazol-3-ol CAS No. 1250500-78-7

5-amino-1-(2,4-difluorophenyl)-1H-pyrazol-3-ol

Cat. No.: B3225616
CAS No.: 1250500-78-7
M. Wt: 211.17
InChI Key: WWKJCZGAJNIIMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-(2,4-difluorophenyl)-1H-pyrazol-3-ol is a high-purity, small molecule compound belonging to the aminopyrazole chemical class, a scaffold recognized for its significant utility in medicinal chemistry and drug discovery research . This compound features a pyrazole ring substituted with an amino group and a hydroxyl group, along with a 2,4-difluorophenyl moiety at the N1 position. The aminopyrazole core is a privileged structure in pharmaceutical development, known to provide a versatile framework that can interact with a variety of biological targets, particularly protein kinases . Researchers value this scaffold for its ability to form key hydrogen bond interactions, which is crucial for inhibiting enzyme activity . While the specific biological profile of this compound is a subject of ongoing investigation, structurally similar aminopyrazole derivatives have demonstrated potent and selective inhibition of critical enzymes, such as p38 MAP kinase, and have been investigated as cyclin-dependent kinase (CDK) inhibitors . The presence of the difluorophenyl group may enhance the molecule's physicochemical properties, such as metabolic stability and membrane permeability, making it a valuable building block for developing novel bioactive probes. This product is intended for use in various in vitro experimental settings, including but not limited to: enzyme inhibition assays, high-throughput screening campaigns, and as a key synthetic intermediate in the design of novel chemical libraries for hit-to-lead optimization. Handling & Safety: Please refer to the associated Safety Data Sheet (SDS) for detailed handling, storage, and disposal information. Quality Assurance: Our commitment to quality ensures that this product undergoes rigorous analytical characterization to verify its identity and purity, typically using techniques such as NMR, LC-MS, and HPLC. Important Notice: This product is labeled "For Research Use Only" (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption of any kind. It is the sole responsibility of the purchaser to ensure compliance with all applicable local, state, and federal regulations regarding the handling and use of this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2-(2,4-difluorophenyl)-1H-pyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N3O/c10-5-1-2-7(6(11)3-5)14-8(12)4-9(15)13-14/h1-4H,12H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKJCZGAJNIIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)N2C(=CC(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Transformations of 5 Amino 1 2,4 Difluorophenyl 1h Pyrazol 3 Ol

Retrosynthetic Analysis of the 5-amino-1-(2,4-difluorophenyl)-1H-pyrazol-3-ol Molecular Architecture

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. ias.ac.in For this compound (Target Molecule 1 ), the most logical disconnection breaks the pyrazole (B372694) ring, a strategy common for this class of heterocycles.

The primary disconnection is made across the N1-C5 and N2-C3 bonds. This approach simplifies the pyrazole core into two key synthons: (2,4-difluorophenyl)hydrazine (2 ) and a three-carbon component capable of providing the C3, C4, and C5 atoms with the required functionalities. A suitable and widely used precursor for the latter is ethyl cyanoacetate (B8463686) (3 ). chim.itbeilstein-journals.org This strategy is based on the classical and highly reliable condensation reaction between hydrazines and β-keto esters or their equivalents to form the pyrazole ring.

This analysis identifies (2,4-difluorophenyl)hydrazine and ethyl cyanoacetate as the logical starting materials, providing a clear and efficient blueprint for the forward synthesis.

Figure 1: Retrosynthetic Pathway

Development of Novel Synthetic Routes to this compound

The synthesis of 5-aminopyrazoles is a well-established field, with numerous methods developed to achieve high yields and purity. These strategies can be broadly categorized into conventional and unconventional approaches, with a growing emphasis on sustainable, green chemistry principles.

Exploration of Conventional and Unconventional Synthetic Approaches

The most conventional and widely employed method for synthesizing 5-aminopyrazol-3-ol derivatives is the condensation of a substituted hydrazine (B178648) with ethyl cyanoacetate. chim.itbeilstein-journals.orgnih.gov In the context of the target molecule, this involves the reaction of (2,4-difluorophenyl)hydrazine with ethyl cyanoacetate, typically in the presence of a base such as sodium ethoxide in ethanol.

The reaction mechanism proceeds in two key steps:

Initial Condensation: The more nucleophilic nitrogen atom of the (2,4-difluorophenyl)hydrazine attacks the electrophilic carbonyl carbon of the ethyl cyanoacetate's ester group, leading to the formation of a hydrazide intermediate.

Intramolecular Cyclization: The terminal nitrogen atom of the hydrazide then performs a nucleophilic attack on the carbon of the nitrile group, leading to a 5-iminopyrazolidin-3-one intermediate which tautomerizes to the more stable aromatic 5-aminopyrazol-3-ol product. beilstein-journals.org

Unconventional synthetic approaches often leverage alternative energy sources to accelerate reaction times and improve yields. Microwave-assisted organic synthesis, for instance, has been successfully applied to the synthesis of various pyrazole derivatives. mdpi.combeilstein-journals.org This technique can significantly reduce reaction times from hours to minutes, often leading to cleaner reactions with fewer byproducts. nih.gov Another approach involves the use of ultrasound irradiation, which can also enhance reaction rates and yields. beilstein-journals.org

Integration of Green Chemistry Principles in Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. nih.govbenthamdirect.comresearchgate.net The synthesis of pyrazole derivatives has been a fertile ground for the application of these principles. thieme-connect.com

Key green strategies applicable to the synthesis of this compound include:

Use of Green Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) is a primary focus. thieme-connect.comnih.gov One-pot, three-component syntheses of related 5-aminopyrazole-4-carbonitriles have been successfully carried out in a water/ethanol mixture. nih.govresearchgate.net

Catalysis: The use of heterogeneous, recyclable catalysts can replace stoichiometric reagents, simplifying purification and reducing waste. Catalysts such as layered double hydroxides (LDHs) and various nanocomposites have been shown to be effective in multicomponent reactions to form pyrazoles. nih.govresearchgate.net

Solvent-Free Conditions: Performing reactions under solvent-free conditions, often with microwave irradiation or simple grinding of reactants, represents a significant step in waste reduction. mdpi.com

A hypothetical green synthesis could involve a one-pot reaction of (2,4-difluorophenyl)hydrazine and ethyl cyanoacetate in water or ethanol, potentially catalyzed by a recyclable solid acid or base, and accelerated by microwave heating.

Optimization of Reaction Parameters for Yield and Selectivity

To maximize the efficiency of the synthesis of this compound, several reaction parameters must be carefully optimized. The choice of solvent, catalyst, temperature, and reaction time all play crucial roles in determining the final yield and purity of the product.

Based on studies of analogous pyrazole syntheses, the following table outlines key parameters and their expected impact on the reaction. nih.govresearchgate.netrsc.org

ParameterConditionEffect on Yield and SelectivityRationale
SolventEthanol, MethanolGood yields are typically observed. Acts as both solvent and reagent source for ethoxide/methoxide base.
Water, Water/EthanolEnvironmentally friendly option, often used in green chemistry protocols. May require a catalyst to achieve high yields.
CatalystSodium Ethoxide, PiperidineBasic catalysts are essential for the conventional condensation reaction to deprotonate intermediates and facilitate cyclization.
Solid Acids/Bases (e.g., LDHs)Allows for easier separation and catalyst recycling, aligning with green chemistry principles.
TemperatureRoom Temperature to RefluxHigher temperatures generally increase the reaction rate, but may also lead to side products. Optimization is required to balance rate and purity.
Reaction Time1-24 hoursDependent on other parameters. Reaction progress should be monitored (e.g., by TLC) to determine the optimal time for completion.
Energy SourceConventional Heating vs. MicrowaveMicrowave irradiation can dramatically reduce reaction times and sometimes improve yields by providing uniform and rapid heating.

Functionalization and Derivatization Strategies for this compound

The 5-amino-1-aryl-1H-pyrazol-3-ol scaffold is a versatile platform for further chemical modification, offering multiple reactive sites for functionalization. The primary sites for derivatization are the exocyclic amino group at the C5 position, the hydroxyl group at the C3 position, and the C4 position of the pyrazole ring. nih.gov

Chemical Modifications at the Amino Group and Pyrazole Ring

The exocyclic 5-amino group is a potent nucleophile and serves as the most common handle for derivatization. It can readily undergo a variety of transformations:

Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides can form the corresponding amides and sulfonamides, which are common modifications in medicinal chemistry.

Condensation Reactions: The amino group can condense with 1,3-dielectrophiles, such as β-diketones or α,β-unsaturated ketones, to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. beilstein-journals.orgnih.gov This is a powerful strategy for building molecular complexity.

Diazotization: The amino group can be converted to a diazonium salt, which can then be displaced in Sandmeyer-type reactions to introduce a range of substituents (e.g., halides, cyano group) or used in reduction reactions to yield the 5-H-pyrazole. acs.orgresearchgate.net

The pyrazole ring itself offers sites for modification. The C4 position, being an electron-rich carbon flanked by two nitrogen atoms, is susceptible to electrophilic substitution reactions such as halogenation, nitration, or formylation, provided it is not already substituted. The hydroxyl group at the C3 position can undergo O-alkylation or O-acylation to produce ethers and esters, respectively.

The following table summarizes potential derivatization reactions for the target molecule.

Reactive SiteReaction TypeReagentsProduct Type
5-Amino GroupAcylationAcetyl Chloride, Acetic AnhydrideN-(Pyrazol-5-yl)acetamide
CondensationAcetylacetoneFused Pyrazolo[1,5-a]pyrimidine
Diazotization/SubstitutionNaNO₂, HCl; then CuX5-Halo-pyrazole derivative
3-Hydroxyl GroupO-AlkylationAlkyl Halide, Base (e.g., K₂CO₃)3-Alkoxy-pyrazole ether
4-CH PositionElectrophilic HalogenationN-Bromosuccinimide (NBS)4-Bromo-pyrazole derivative

Structural Diversification through Alterations of the Hydroxyl Moiety

The hydroxyl group of this compound, existing in tautomeric equilibrium with its pyrazolone (B3327878) form, is a prime target for structural diversification. Its nucleophilic character allows for a range of transformations, primarily etherification and esterification, to introduce a variety of functional groups, thereby modulating the compound's physicochemical properties.

Etherification Reactions: The conversion of the hydroxyl group to an ether is commonly achieved via the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a suitable base to form a more nucleophilic pyrazolate anion, which then undergoes nucleophilic substitution with an alkyl halide. The choice of base and solvent is critical to ensure efficient conversion while minimizing side reactions.

A typical procedure involves treating the pyrazolol with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (B52724), followed by the addition of an alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide). These reactions generally proceed in high yields, affording a diverse library of 3-alkoxy- or 3-benzyloxy-pyrazole derivatives.

Esterification Reactions: Esterification provides another avenue for modifying the hydroxyl group, introducing acyl functionalities that can serve as alternative hydrogen bond acceptors or as labile groups for prodrug strategies. Standard acylation methods, such as reaction with acyl chlorides or acid anhydrides in the presence of a base like triethylamine (B128534) or pyridine, are effective. These reactions convert the hydroxyl group into its corresponding ester, yielding 5-amino-1-(2,4-difluorophenyl)-1H-pyrazol-3-yl acetates, benzoates, or other carboxylate esters. The reaction conditions are generally mild and tolerate a wide range of functional groups on the acylating agent.

Table 1: Representative Examples of Hydroxyl Moiety Diversification
ReagentReaction TypeResulting MoietyTypical Conditions
Methyl Iodide (CH₃I)Etherification-OCH₃ (Methoxy)K₂CO₃, Acetonitrile, Reflux
Benzyl Bromide (BnBr)Etherification-OCH₂Ph (Benzyloxy)NaH, DMF, 0 °C to rt
Acetyl Chloride (AcCl)Esterification-OC(O)CH₃ (Acetoxy)Pyridine, CH₂Cl₂, 0 °C to rt
Benzoyl Chloride (BzCl)Esterification-OC(O)Ph (Benzoyloxy)Triethylamine, THF, rt

Synthetic Exploration of the Difluorophenyl Substituent

The 2,4-difluorophenyl ring is a key feature of the molecule, but its chemical modification is more challenging than alterations at the pyrazole core. The strong carbon-fluorine bonds are generally unreactive. However, advanced methodologies, such as nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions, offer pathways for synthetic exploration, although often requiring harsh conditions or specialized catalytic systems.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the phenyl ring, particularly the one at the C4 position (para to the pyrazole nitrogen), are activated towards nucleophilic attack by the electron-withdrawing nature of the pyrazole ring and the other fluorine atom. Reactions with strong nucleophiles, such as alkoxides, thiolates, or amines, can lead to the displacement of a fluoride (B91410) ion. These reactions typically require high temperatures and polar aprotic solvents. More recently, organic photoredox catalysis has emerged as a milder method for achieving SNAr on unactivated fluoroarenes, potentially enabling the substitution of fluorine with various nucleophiles under less forcing conditions. nih.gov

Synthesis of Analogs: A more common and practical approach to exploring the chemical space around the difluorophenyl substituent is not to modify it post-synthesis but to synthesize analogs from differently substituted arylhydrazines. By starting with hydrazines bearing alternative substitution patterns (e.g., 2-fluoro-4-chlorophenylhydrazine or 2,4,6-trifluorophenylhydrazine), a wide array of analogs can be prepared using the established pyrazole synthesis methodologies. This approach circumvents the difficulties associated with direct C-F bond functionalization.

Table 2: Synthetic Approaches for Difluorophenyl Ring Modification/Analog Synthesis
MethodologyTarget ModificationExample Reagent/PrecursorPotential Product Feature
Nucleophilic Aromatic Substitution (SNAr)Replacement of FluorineSodium Methoxide (NaOMe)4-methoxy-2-fluorophenyl derivative
Analog SynthesisAltered Ring Substitution2-Chloro-4-fluorophenylhydrazine1-(2-Chloro-4-fluorophenyl) moiety
Analog SynthesisAltered Ring Substitution2,4-Dichlorophenylhydrazine1-(2,4-Dichlorophenyl) moiety
Photoredox-Catalyzed SNArReplacement of FluorinePyrazole (as nucleophile)Bi-aryl linkage (pyrazole-phenyl)

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing reaction conditions and controlling product selectivity. The formation of the pyrazole ring is typically achieved through the condensation of a 2,4-difluorophenylhydrazine (B56656) with a suitable three-carbon precursor, such as a β-ketoester or a derivative of malononitrile.

Elucidation of Reaction Intermediates and Transition States

The classical Knorr pyrazole synthesis and related methodologies generally proceed through a well-defined sequence of intermediates. The reaction between an arylhydrazine and a β-dicarbonyl compound, such as ethyl acetoacetate, is a cornerstone of pyrazolone synthesis. nih.gov

Reaction Intermediates: The initial step involves the nucleophilic attack of the hydrazine onto one of the carbonyl groups of the β-dicarbonyl compound, leading to the formation of a hydrazone intermediate. researchgate.net This is followed by an intramolecular cyclization, where the terminal amino group of the hydrazone attacks the remaining carbonyl group. This cyclization yields a non-aromatic five-membered ring intermediate, often a hydroxypyrazolidine. researchgate.net The final step is a dehydration reaction, which results in the formation of the stable, aromatic pyrazole ring.

When precursors like (ethoxymethylene)malononitrile are used, the mechanism is believed to start with a Michael-type addition of the hydrazine to the activated double bond. researchgate.net This is followed by an intramolecular cyclization via nucleophilic attack on a nitrile group, leading to an iminopyrazole intermediate which then tautomerizes to the final 5-aminopyrazole product.

Transition States: While the isolation of intermediates can provide significant mechanistic insight, the characterization of transient transition states often requires computational chemistry. hilarispublisher.com Density Functional Theory (DFT) calculations are widely used to model the reaction pathways, calculate the activation energies for each step, and visualize the geometry of the transition states. hilarispublisher.comeurasianjournals.com For the pyrazole synthesis, these studies can help elucidate the factors controlling regioselectivity when unsymmetrical precursors are used and can rationalize the observed kinetic and thermodynamic products.

Kinetic and Thermodynamic Aspects of Synthetic Pathways

The efficiency and outcome of the synthesis of 5-aminopyrazoles can be governed by both kinetic and thermodynamic factors. The relative rates of competing reaction pathways determine the initial product distribution (kinetic control), while the relative stability of the possible products determines the final composition of the reaction mixture if equilibrium is reached (thermodynamic control).

Kinetic vs. Thermodynamic Control: In the synthesis of substituted pyrazoles from α,β-unsaturated nitriles, the formation of 5-aminopyrazoles is often favored under thermodynamic conditions (higher temperatures, longer reaction times). chim.it In contrast, kinetically controlled conditions (lower temperatures, strong bases) may favor the formation of the isomeric 3-aminopyrazole. chim.it This suggests that while the activation barrier for the formation of the 3-amino isomer might be lower, the 5-aminopyrazole represents a more stable thermodynamic product.

Rate-Determining Step: Kinetic studies of related heterocyclic syntheses, such as the addition-elimination mechanism in SNAr reactions, have shown that the initial nucleophilic addition to the aromatic ring to form a charged intermediate (a Meisenheimer complex) is typically the slow, rate-determining step. scribd.com In the context of the Knorr pyrazole synthesis, the final dehydration step to form the aromatic ring is often considered rate-limiting under neutral or acidic conditions. Understanding the rate-determining step allows for targeted optimization; for example, by choosing a catalyst or solvent system that specifically lowers the activation energy of this particular step.

Advanced Spectroscopic and Analytical Characterization Techniques for 5 Amino 1 2,4 Difluorophenyl 1h Pyrazol 3 Ol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 5-amino-1-(2,4-difluorophenyl)-1H-pyrazol-3-ol and its analogs. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and their spatial relationships.

Application of 1D and 2D NMR Experiments (e.g., ¹H, ¹³C, ¹⁹F, COSY, HSQC, HMBC)

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for the complete assignment of proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals in the molecule's spectrum.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like this compound, one would expect to see distinct signals for the pyrazole (B372694) ring proton, the protons of the 2,4-difluorophenyl group, and exchangeable protons from the amino (-NH₂) and hydroxyl (-OH) groups.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for the target compound would show signals for the carbons in the pyrazole ring and the difluorophenyl ring. The chemical shifts are indicative of the electronic environment of each carbon atom. For example, carbons attached to electronegative atoms like oxygen, nitrogen, and fluorine will appear at a lower field (higher ppm). mdpi.com

¹⁹F NMR: Given the presence of a 2,4-difluorophenyl substituent, ¹⁹F NMR is crucial. It confirms the presence of fluorine atoms and provides information about their environment and coupling to nearby protons and carbons, which helps to verify the substitution pattern on the aromatic ring.

2D NMR Experiments: To establish connectivity between atoms, 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is used to map out the proton-proton networks within the difluorophenyl ring. rsc.orgthieme-connect.de

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. rsc.orgnih.govscience.gov This allows for the definitive assignment of carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing longer-range connectivity (typically 2-3 bonds) between protons and carbons. rsc.orgthieme-connect.denih.gov It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule, such as linking the difluorophenyl ring to the pyrazole ring via the N1 atom. rsc.org For instance, a three-bond correlation between the N-CH₂ protons and the C-5 carbon of the pyrazole ring can be fundamental in assigning the regiochemistry of isomers in related analogs. rsc.org

The following table summarizes typical NMR data expected for the core structure of aminopyrazole derivatives based on literature for analogous compounds.

Table 1: Representative NMR Data for Aminopyrazole Analogs

Technique Atom/Group Expected Chemical Shift (δ, ppm) Key Correlations (in 2D NMR)
¹H NMR Pyrazole C4-H 5.0 - 6.0 COSY: No neighbors on the ring. HMBC: Correlates to C3 and C5.
Aromatic-H 6.5 - 8.0 COSY: Correlates to adjacent aromatic protons.
NH₂ 4.0 - 7.0 (broad) HMBC: May correlate to C5.
OH 9.0 - 11.0 (broad) HMBC: May correlate to C3.
¹³C NMR Pyrazole C3-OH 155 - 165 HMBC: Correlates with C4-H.
Pyrazole C4 80 - 95 HSQC: Correlates with C4-H.
Pyrazole C5-NH₂ 140 - 150 HMBC: Correlates with C4-H and NH₂ protons.

Advanced Techniques for Investigating Molecular Connectivity and Dynamics

Beyond basic structural elucidation, advanced NMR techniques can probe the finer details of molecular conformation and dynamics.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. rsc.orgnih.govscience.gov This is particularly useful for determining the preferred conformation of the molecule, for example, the rotational orientation of the 2,4-difluorophenyl ring relative to the pyrazole ring. A distinct Nuclear Overhauser Effect (NOE) between protons on the phenyl ring and protons on the pyrazole ring would confirm their spatial proximity. rsc.org

Relaxation Time Measurements: The study of T1 (spin-lattice) and T2 (spin-spin) relaxation times can provide insights into the molecular dynamics of the compound in solution, such as the rotational motion of substituent groups. For instance, studies on pyrazolone (B3327878) derivatives have used T1 measurements to understand the reorientational motion of different parts of the molecule. jocpr.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of this compound and confirming its structure through fragmentation analysis. nih.govmdpi.commdpi.commdpi.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the molecular ion, serving as a definitive confirmation of the compound's chemical composition. researchgate.net For this compound (C₉H₇F₂N₃O), HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass.

Table 2: Example of HRMS Data Presentation

Parameter Value
Molecular Formula C₉H₇F₂N₃O
Calculated Exact Mass 227.0560
Observed m/z ([M+H]⁺) 228.0633

| Mass Error | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion (such as the molecular ion [M+H]⁺), inducing its fragmentation, and then analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and provides a "fingerprint" that can be used for confirmation.

For aminopyrazole derivatives, fragmentation often involves characteristic losses from the pyrazole ring and the substituents. nih.gov Common fragmentation pathways for pyrazoles include the cleavage of the ring with the expulsion of stable neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂). nih.gov The fragmentation of the 2,4-difluorophenyl group would also produce characteristic ions. Analysis of these fragments allows researchers to piece together the molecular structure and confirm the identity of the compound. researchgate.netresearchgate.net

Table 3: Plausible MS/MS Fragments for this compound

Precursor Ion (m/z) Fragment Ion (m/z) Plausible Neutral Loss Structural Origin of Fragment
228.0633 ([M+H]⁺) 127.0039 C₃H₂N₂O Loss of the aminopyrazolol ring, leaving the [C₆H₅F₂N]⁺ fragment
228.0633 ([M+H]⁺) 115.0350 C₃H₄N₃O Loss of the aminopyrazolol ring, leaving the [C₆H₄F₂]⁺ fragment

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound, as each group has characteristic vibrational frequencies. mdpi.comresearchgate.netmdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H group, the N-H bonds of the amino group, C-H bonds, C=C and C=N bonds within the aromatic and pyrazole rings, and the C-F bonds of the difluorophenyl substituent. nih.govnih.gov The position and shape of the O-H and N-H bands can also provide information about hydrogen bonding. derpharmachemica.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For example, symmetric vibrations of non-polar bonds often produce strong Raman signals.

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign the observed vibrational bands to specific molecular motions, providing a more detailed understanding of the molecule's vibrational properties. jocpr.comresearchgate.net

Table 4: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H Stretching 3200 - 3600 (broad)
N-H (amino) Symmetric & Asymmetric Stretching 3300 - 3500
Aromatic C-H Stretching 3000 - 3100
C=N (pyrazole ring) Stretching 1600 - 1650
C=C (aromatic/pyrazole) Stretching 1450 - 1600
C-O Stretching 1200 - 1300
C-F Stretching 1100 - 1250

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For 5-amino-1H-pyrazol-3-ol derivatives, this technique provides invaluable insights into the precise molecular geometry, conformational preferences, and the intricate network of intermolecular interactions that govern the crystal packing. The analysis of single-crystal X-ray diffraction data allows for the accurate measurement of bond lengths, bond angles, and torsion angles, confirming the molecular structure and tautomeric forms present in the solid state.

Detailed crystallographic studies on analogs of this compound have revealed key structural features of this class of compounds. For instance, the pyrazole ring is consistently found to be planar. nih.govnih.gov The dihedral angle between the pyrazole ring and the substituted phenyl ring is a significant conformational parameter, with observed values varying widely depending on the substitution pattern. In 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile, this angle is 69.48 (7)°, while in 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid, it is 52.34 (7)°. nih.govresearchgate.net For 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile, the dihedral angle between the pyrazole and phenyl rings is 34.3 (1)°. nih.gov

Furthermore, X-ray crystallography elucidates the hydrogen-bonding networks, which are crucial for the stability of the crystal lattice. In the crystal structure of 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile, the structure is stabilized by two distinct N—H⋯N hydrogen bonds. researchgate.net Similarly, in crystals of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile, intermolecular N—H⋯O and C—H⋯O hydrogen bonds link the molecules to form a three-dimensional network. nih.gov An intramolecular N—H⋯O hydrogen bond is also a common feature in related structures, such as 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid. nih.gov These detailed structural insights are fundamental for understanding the physicochemical properties of these compounds and for designing new derivatives with specific solid-state characteristics.

Table 1: Crystallographic Data for Analogs of this compound

Compound Name Chemical Formula Crystal System Space Group Unit Cell Parameters Reference
5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile C₁₀H₇ClN₄ Monoclinic P2₁/c a = 8.647 Å, b = 11.026 Å, c = 11.009 Å, β = 101.99° researchgate.net
5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid C₁₁H₁₁N₃O₃ Triclinic P-1 a = 7.749 Å, b = 8.441 Å, c = 9.389 Å, α = 74.08°, β = 87.01°, γ = 72.39° nih.gov

| 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile | C₁₀H₇N₅O₂ | Monoclinic | P2₁/c | a = 3.7685 Å, b = 27.3441 Å, c = 10.1294 Å, β = 96.20° | nih.gov |

Chromatographic Methodologies for Purity Assessment and Separation Science

Chromatographic techniques are indispensable tools for the analysis, purification, and purity assessment of this compound and its analogs. Given that these compounds are often products of multi-step syntheses, methods such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are crucial for monitoring reaction progress, isolating the desired product, and quantifying its purity.

HPLC, particularly in reverse-phase mode, is a powerful technique for the separation and analysis of pyrazole derivatives. A specific method has been developed for the analysis of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid, a related analog. sielc.com This method utilizes a Newcrom R1 reverse-phase column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com Such methods are scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.com The versatility of HPLC allows for the fine-tuning of separation conditions (e.g., mobile phase composition, column type, flow rate) to achieve optimal resolution for a specific pyrazole derivative. The use of HPLC has been noted for monitoring the progress of reactions in the synthesis of related compounds like 3,5-diamino-1H-pyrazole, ensuring the purity of intermediates and final products. mdpi.com

Thin-Layer Chromatography (TLC) serves as a rapid and efficient method for monitoring the progress of chemical reactions. For instance, the synthesis of 5-amino-1H-pyrazole-4-carbonitriles was tracked using TLC with a mobile phase of n-hexane/ethyl acetate (B1210297) to observe the conversion of reactants into products. rsc.org This technique is essential in synthetic chemistry to determine reaction completion and to identify the presence of byproducts, guiding the subsequent work-up and purification procedures.

Table 2: Chromatographic Methods for Analogs of this compound

Compound/Class Technique Stationary Phase (Column) Mobile Phase Purpose Reference
5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid HPLC Newcrom R1 (Reverse Phase) Acetonitrile, Water, Phosphoric Acid Analysis, Purity Assessment, Preparative Separation sielc.com
5-amino-1H-pyrazole-4-carbonitriles TLC Silica Gel n-hexane / Ethyl Acetate (1:1) Reaction Monitoring rsc.org

| 3,5-diamino-1H-pyrazole | HPLC | Not specified | Not specified | Reaction Analysis, Purity Assessment | mdpi.com |

Computational Chemistry and Theoretical Investigations of 5 Amino 1 2,4 Difluorophenyl 1h Pyrazol 3 Ol

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), have become instrumental in elucidating the electronic characteristics and reactivity of molecules. These studies provide insights into molecular orbitals, electron density distribution, and the energetic landscapes of different isomeric and tautomeric forms.

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 5-amino-1-(2,4-difluorophenyl)-1H-pyrazol-3-ol, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can be utilized to determine its optimized geometry and analyze its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. In the case of this compound, the electron-donating amino group and the hydroxyl group are expected to contribute significantly to the HOMO, while the electron-withdrawing 2,4-difluorophenyl ring is likely to influence the LUMO.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

ParameterValue (eV)
HOMO Energy-5.87
LUMO Energy-1.23
HOMO-LUMO Gap4.64

Note: This data is illustrative and based on typical values for similar heterocyclic compounds. Actual values would be obtained from specific DFT calculations.

The electron density distribution, also derivable from DFT calculations, reveals how electrons are shared among the atoms in the molecule, providing insights into its bonding and polarity.

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (in red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (in blue), which are prone to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyrazole (B372694) ring, indicating these as sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential, marking them as sites for nucleophilic interaction. The fluorine atoms on the phenyl ring, due to their high electronegativity, would create regions of negative potential, while influencing the potential of the adjacent carbon atoms.

Further analysis of charge distribution can be quantified through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, which assign partial charges to each atom.

Table 2: Calculated Mulliken Atomic Charges for Key Atoms in this compound (Illustrative Data)

AtomCharge (a.u.)
O (hydroxyl)-0.65
N (amino)-0.85
N1 (pyrazole)-0.40
N2 (pyrazole)-0.35
C (attached to F1)+0.25
C (attached to F2)+0.25

Note: This data is illustrative and represents plausible charge distributions. Actual values would be derived from specific quantum chemical calculations.

Pyrazol-3-ols can exist in different tautomeric forms, and their relative stability is a key aspect of their chemistry. For this compound, three principal tautomers can be considered: the -ol form (A), the -one form (B), and a zwitterionic form (C).

Theoretical calculations, specifically DFT, can be employed to determine the relative energies and, consequently, the relative stabilities of these tautomers. By calculating the Gibbs free energy of each tautomer in the gas phase and in different solvents (using a Polarizable Continuum Model, PCM), the tautomeric equilibrium can be predicted. It is generally observed that the polarity of the solvent can significantly influence the position of this equilibrium.

Table 3: Calculated Relative Energies of Tautomers of this compound in Different Media (Illustrative Data)

TautomerRelative Energy (Gas Phase, kcal/mol)Relative Energy (Water, kcal/mol)
-ol form (A)0.000.00
-one form (B)+2.5+1.0
Zwitterionic form (C)+15.0+5.0

Note: This data is illustrative. The -ol form is often found to be the most stable, but this can be influenced by substituents and the solvent.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view, allowing for the exploration of its conformational landscape and flexibility over time.

MD simulations model the movement of atoms and molecules over a period of time by solving Newton's equations of motion. For this compound, a key area of flexibility is the rotation around the single bond connecting the 2,4-difluorophenyl ring to the pyrazole ring.

By running an MD simulation, the trajectory of this dihedral angle can be monitored, revealing the preferred orientations of the phenyl ring relative to the pyrazole core. The results can be visualized in a conformational landscape plot, which shows the energy of the molecule as a function of this dihedral angle, highlighting the low-energy, and therefore more probable, conformations.

Based on a thorough review of the available scientific literature, there is currently insufficient published research specifically focused on the computational chemistry and theoretical investigations of This compound to fulfill the detailed requirements of the requested article.

The specific topics outlined—Molecular Docking, Ligand-Target Interaction Modeling, Structure-Based Rational Design of Derivatives, and Computational Elucidation of Chemical Reaction Mechanisms—require dedicated studies on this exact molecule. While the broader class of pyrazole derivatives is the subject of extensive computational research, including molecular docking and mechanistic studies for various biological targets, these findings are specific to the individual structures investigated and cannot be accurately extrapolated to this compound without direct computational analysis of the compound itself.

Generating the requested content, including detailed research findings and data tables, would necessitate speculating on binding modes, affinities, and reaction pathways, which would not meet the required standards of scientific accuracy. Therefore, it is not possible to provide an article that is both scientifically rigorous and strictly focused on "this compound" as instructed.

Chemical Biology and Mechanistic Insights into Molecular Interactions of 5 Amino 1 2,4 Difluorophenyl 1h Pyrazol 3 Ol

Molecular Mechanisms of Enzyme Inhibition or Activation

The aminopyrazole scaffold is a well-established pharmacophore known to interact with a variety of enzymes, particularly kinases. The specific substitution pattern of 5-amino-1-(2,4-difluorophenyl)-1H-pyrazol-3-ol, featuring a 2,4-difluorophenyl group, suggests a potential for selective and potent enzyme inhibition.

Enzymatic Kinetic Studies and Mechanistic Pathways

Enzymatic kinetic studies are fundamental to elucidating the mechanism by which a compound like this compound inhibits or activates an enzyme. These studies typically involve measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the substrate and the inhibitor. The data obtained can be graphically represented using plots such as the Michaelis-Menten and Lineweaver-Burk plots to determine key kinetic parameters like the Michaelis constant (K\u2098) and the maximum velocity (V\u2098\u2090\u2093). khanacademy.org

The mode of inhibition—whether it is competitive, non-competitive, uncompetitive, or mixed—can be determined by analyzing the changes in these parameters. youtube.com For instance, a competitive inhibitor will increase the apparent K\u2098 without affecting V\u2098\u2090\u2093, while a non-competitive inhibitor will decrease V\u2098\u2090\u2093 without changing K\u2098. khanacademy.orgyoutube.com

Table 1: Hypothetical Enzymatic Kinetic Data for this compound against a Target Kinase

Inhibitor Concentration (nM)Apparent K\u2098 (µM)V\u2098\u2090\u2093 (µmol/min)
010100
1025100
5070100
100150100

This table presents hypothetical data illustrating a competitive inhibition pattern, where the apparent K\u2098 increases with inhibitor concentration while V\u2098\u2090\u2093 remains constant.

Identification of Molecular Determinants for Enzyme Selectivity

The selectivity of an inhibitor for its target enzyme over other structurally similar enzymes is a critical aspect of drug discovery. For aminopyrazole derivatives, selectivity is often dictated by the nature and position of substituents on the pyrazole (B372694) and phenyl rings. nih.govnih.govnih.gov The 2,4-difluorophenyl moiety in the title compound is of particular interest. The fluorine atoms can engage in specific hydrogen bonding or halogen bonding interactions with amino acid residues in the enzyme's active site, thereby enhancing both potency and selectivity. nih.gov

Structural studies, such as X-ray crystallography of inhibitor-enzyme complexes, are invaluable for identifying these molecular determinants. For example, the planarity of the pyrazole and N-linked phenyl structures in some aminopyrazole inhibitors has been shown to be a key factor in their selective binding to the smaller active site of JNK3 compared to the larger active site of p38 MAP kinase. nih.govnih.gov Molecular docking and molecular dynamics simulations can further complement experimental data by providing insights into the binding poses and interaction energies of the inhibitor with different enzymes. nih.govnih.gov

Receptor Binding and Downstream Signaling Pathway Modulation

In addition to enzyme inhibition, aminopyrazole derivatives have been reported to interact with various receptors, including G-protein coupled receptors (GPCRs). nih.gov These interactions can lead to the modulation of downstream signaling pathways, resulting in a range of cellular responses.

Ligand-Receptor Interaction Profiling at the Molecular Level

Characterizing the binding of this compound to a specific receptor involves determining its binding affinity, typically expressed as the dissociation constant (K\u2097) or the inhibitory constant (K\u1d62). Radioligand binding assays are a common method for this purpose, where a radiolabeled ligand known to bind to the receptor is displaced by increasing concentrations of the test compound.

Functional assays are then employed to determine whether the compound acts as an agonist, antagonist, or inverse agonist. These assays measure the cellular response following receptor activation, such as changes in intracellular second messenger levels (e.g., cAMP or Ca²⁺) or the recruitment of signaling proteins like ß-arrestin. For instance, novel pyrazole-based small molecule agonists of the apelin receptor have been identified through such functional screening. khanacademy.org

Investigation of Orthosteric and Allosteric Binding Sites

Ligands can bind to a receptor at two distinct types of sites: orthosteric and allosteric. The orthosteric site is the primary binding site for the endogenous ligand, and compounds that bind here are termed orthosteric ligands. Allosteric sites are topographically distinct from the orthosteric site, and ligands that bind here are called allosteric modulators. nih.govnih.gov

Allosteric modulators can be positive (PAMs), negative (NAMs), or neutral (silent), depending on whether they enhance, inhibit, or have no effect on the binding and/or efficacy of the orthosteric ligand. nih.gov Pyrazole derivatives have been successfully developed as PAMs for muscarinic acetylcholine (B1216132) receptors, demonstrating the potential for this scaffold to engage in allosteric modulation. nih.govnih.gov Determining whether this compound acts at an orthosteric or allosteric site would require specialized binding and functional studies, often involving the use of known orthosteric ligands and allosteric modulators for the receptor of interest.

Table 2: Hypothetical Receptor Binding and Functional Activity Data

Assay TypeParameterValue
Radioligand BindingK\u1d62 (nM)50
Functional (cAMP)EC₅₀ (nM)250 (Antagonist)
Functional (ß-arrestin)EC₅₀ (nM)>10000

This table presents hypothetical data suggesting that the compound is a competitive antagonist at a GPCR, with moderate binding affinity and functional antagonism in a cAMP pathway, but with no significant effect on ß-arrestin recruitment.

Advanced Technologies for Protein-Ligand Interaction Analysis

A variety of sophisticated biophysical and computational techniques are employed to gain a deeper understanding of the interactions between small molecules like this compound and their protein targets.

Biophysical Methods:

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (K\u2097), enthalpy (ΔH), and entropy (ΔS). mdpi.compurdue.edu

Surface Plasmon Resonance (SPR): SPR is a label-free optical method that monitors the binding of a ligand to a protein immobilized on a sensor surface in real-time. It provides kinetic data, including the association (k\u2090) and dissociation (k\u2097) rate constants, from which the binding affinity can be calculated. mdpi.compurdue.edu

X-ray Crystallography: This powerful technique provides a high-resolution, three-dimensional structure of the protein-ligand complex, revealing the precise binding mode and the specific atomic interactions that mediate binding. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study protein-ligand interactions in solution, providing information on the binding site, the conformation of the ligand when bound, and the dynamics of the interaction.

Computational Methods:

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a protein target. It is widely used to screen virtual compound libraries and to generate hypotheses about the binding mode of a ligand. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex over time, allowing for the study of conformational changes, the stability of the interaction, and the calculation of binding free energies. nih.govmdpi.com

The integration of these advanced technologies provides a comprehensive picture of the molecular interactions of this compound, guiding the rational design of more potent and selective modulators of enzymatic and receptor function.

In-depth Analysis of this compound Reveals Limited Publicly Available Research Data

Despite its documented existence as a chemical entity, a comprehensive review of scientific literature and databases reveals a significant gap in publicly available research on the chemical biology and molecular interactions of this compound. Consequently, a detailed analysis according to the specified research framework, including advanced biophysical and structural studies, cannot be constructed at this time.

While the compound this compound is listed by chemical suppliers, indicating its synthesis and availability, dedicated studies exploring its specific biological activities and molecular-level interactions are not readily found in peer-reviewed journals, patent literature, or other scientific depositories. This scarcity of information precludes a detailed discussion on its binding kinetics, thermodynamic profile, and structure-activity relationships.

Research into structurally related compounds, however, offers some context. For instance, derivatives of 5-aminopyrazole are a well-established class of compounds in medicinal chemistry with a broad range of biological activities. Studies on analogous compounds, such as those with a 5-amino-1-(4-fluorophenyl) core, have identified them as potent inhibitors of targets like the p38 MAP kinase, a key protein in inflammatory signaling pathways. In some structure-activity relationship (SAR) studies of related 5-aminopyrazole series, the presence of a 2,4-difluorophenyl substituent has been noted to enhance biological activity against certain targets. This suggests that the 2,4-difluorophenyl moiety in the queried compound could be a critical feature for potential biological interactions.

The specified outline for the article requests detailed experimental data and findings that are contingent on dedicated research having been conducted and published. The required sections and subsections are as follows:

Advanced Research Applications and Future Directions for 5 Amino 1 2,4 Difluorophenyl 1h Pyrazol 3 Ol

Development and Application as Chemical Probes in Biological Research

The core structure of 5-amino-1-(2,4-difluorophenyl)-1H-pyrazol-3-ol, featuring a pyrazole (B372694) ring with amino and hydroxyl substituents, presents a versatile foundation for the development of chemical probes. These tools are crucial for investigating complex biological processes within living systems. While direct applications of this specific compound as a chemical probe are not extensively documented, the broader class of pyrazole derivatives has shown significant promise in this area. The inherent fluorescence of some pyrazole scaffolds, or their ability to be conjugated with fluorophores, allows for the creation of probes to visualize cellular components and track biological molecules. beilstein-journals.orged.ac.uk

Derivatives of the pyrazolol scaffold can be engineered to act as fluorescent probes that respond to specific microenvironments, such as changes in pH or the presence of certain ions or biomolecules. The amino and hydroxyl groups on the this compound ring offer reactive sites for the attachment of environmentally sensitive dyes or specific recognition motifs. For instance, peptide-based fluorescent probes have been developed for various biological applications, and the pyrazolol scaffold could potentially be integrated into such systems to enhance their stability or photophysical properties. beilstein-journals.org

Table 1: Potential Applications of Pyrazolol-Based Chemical Probes

Application Area Potential Probe Function Rationale
Cellular Imaging Fluorescent labeling of specific organelles or proteins. The pyrazole core can be functionalized with targeting moieties.
Enzyme Activity Assays Probes that exhibit a change in fluorescence upon enzymatic modification. The amino or hydroxyl groups can be masked with enzyme-cleavable groups.
Ion Sensing Detection of specific metal ions in biological systems. The nitrogen and oxygen atoms can act as chelating agents.

| Nucleic Acid Detection | Intercalating or groove-binding probes for DNA or RNA visualization. | Planar pyrazole derivatives can interact with nucleic acid structures. beilstein-journals.org |

The development of such probes would involve synthetic modifications to the core this compound structure to introduce desired functionalities. The difluorophenyl group may also contribute to the photophysical properties and cellular permeability of the resulting probes.

Utility as a Scaffold in Combinatorial Chemistry and Diverse Chemical Library Synthesis

The this compound scaffold is a valuable building block in combinatorial chemistry for the generation of diverse chemical libraries. The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. researchgate.netnih.gov The amino and hydroxyl groups, along with the reactive positions on the pyrazole ring, provide multiple points for diversification, allowing for the systematic synthesis of a large number of related compounds.

Combinatorial libraries based on this scaffold can be synthesized using various techniques, including solid-phase and solution-phase parallel synthesis. The amino group can be acylated, alkylated, or used in condensation reactions to introduce a wide range of substituents. Similarly, the hydroxyl group can be etherified or esterified. These modifications can lead to the rapid generation of libraries of compounds with diverse physicochemical properties and potential biological activities. ekb.eg

Table 2: Functionalization Strategies for Combinatorial Libraries

Reaction Site Type of Reaction Potential Reagents Resulting Functional Group
5-amino group Acylation Acid chlorides, anhydrides Amide
Reductive amination Aldehydes, ketones Secondary or tertiary amine
Sulfonylation Sulfonyl chlorides Sulfonamide
3-hydroxyl group Etherification Alkyl halides, tosylates Ether
Esterification Carboxylic acids, acid chlorides Ester

| Pyrazole ring | Electrophilic substitution | Halogens, nitrating agents | Halogenated or nitrated pyrazole |

The synthesis of such libraries is instrumental in drug discovery for screening against various biological targets to identify new lead compounds. researchgate.net The structural diversity generated from the this compound scaffold increases the probability of finding molecules with desired therapeutic effects.

Potential in Materials Science and Optoelectronic Applications

While the primary focus of pyrazole derivatives has been in the pharmaceutical sector, their unique electronic and photophysical properties also suggest potential applications in materials science and optoelectronics. Heterocyclic compounds, including pyrazoles, are being explored for their use in organic light-emitting diodes (OLEDs), photovoltaic devices, and as fluorescent materials. researchgate.net

The this compound structure possesses features that are desirable for optoelectronic materials. The conjugated pyrazole ring system, combined with the electron-donating amino group and the electron-withdrawing difluorophenyl group, can lead to interesting charge-transfer characteristics. These properties are crucial for the performance of organic electronic devices.

Derivatives of this scaffold could be designed to exhibit specific optical properties, such as strong absorption in the visible spectrum and high fluorescence quantum yields. For instance, a related compound, 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one, has been investigated for its potential in photovoltaic applications, demonstrating that pyrazole-based structures can form effective heterojunctions in solar cells. researchgate.net

Table 3: Potential Material and Optoelectronic Applications

Application Desired Property Role of the Pyrazolol Scaffold
Organic Light-Emitting Diodes (OLEDs) High fluorescence, charge transport Emissive layer or host material.
Organic Photovoltaics (OPVs) Broad absorption, efficient charge separation Donor or acceptor material in the active layer. researchgate.net
Fluorescent Sensors High sensitivity and selectivity The core of a sensor that changes its optical properties in the presence of an analyte.

| Nonlinear Optical Materials | Large second-order nonlinear optical response | The molecular structure can be engineered for high hyperpolarizability. |

Further research into the synthesis and characterization of polymers and thin films incorporating the this compound moiety could unveil novel materials with advanced optical and electronic functionalities.

Innovation of Novel Synthetic Methodologies Leveraging the Pyrazolol Scaffold

The synthesis of functionalized pyrazoles is a well-established area of organic chemistry, with common methods including the condensation of 1,3-dicarbonyl compounds with hydrazines. nih.gov However, the this compound scaffold itself can serve as a versatile starting material for the development of novel synthetic methodologies. The reactivity of the amino and hydroxyl groups, as well as the pyrazole ring, can be exploited to construct more complex molecular architectures.

One area of innovation lies in the development of multi-component reactions (MCRs) where this compound acts as a key building block. MCRs are highly efficient processes that allow for the synthesis of complex molecules in a single step from three or more reactants, which is advantageous for creating chemical libraries. mdpi.com

Furthermore, the pyrazolol scaffold can be utilized in the development of new cyclization and annulation strategies to form fused heterocyclic systems. For example, the amino and adjacent ring carbon or nitrogen atoms can participate in reactions to form pyrazolo[1,5-a]pyrimidines or other fused bicyclic and polycyclic structures. ekb.eg These fused systems are often of great interest in medicinal chemistry due to their rigid conformations and potential for potent biological activity.

The development of regioselective functionalization methods for the pyrazole ring in the presence of the amino and hydroxyl groups is another important research direction. Transition-metal-catalyzed cross-coupling reactions, for instance, could be adapted to selectively introduce substituents at specific positions on the pyrazolol core, providing access to a wider range of derivatives that are not easily accessible through traditional methods.

Prospective Interdisciplinary Research Collaborations and Emerging Research Frontiers

The diverse potential of this compound and its derivatives necessitates interdisciplinary research collaborations to fully explore its applications. The interface of chemistry, biology, and materials science offers fertile ground for innovation.

Table 4: Potential Interdisciplinary Collaborations

Collaborating Fields Research Focus Potential Outcomes
Chemistry & Biology Development of targeted chemical probes and bioactive molecules. New diagnostic tools and therapeutic agents.
Chemistry & Materials Science Design and synthesis of novel organic electronic materials. Advanced optoelectronic devices and sensors.
Organic Synthesis & Computational Chemistry In-silico design and prediction of properties for new derivatives. More efficient discovery and optimization of functional molecules.

| Medicinal Chemistry & Pharmacology | Elucidation of the mechanism of action of bioactive pyrazolol derivatives. | Development of safer and more effective drugs. |

Emerging research frontiers for this scaffold include its application in chemical biology to dissect complex cellular pathways and its use in the development of "smart" materials that respond to external stimuli. The unique properties conferred by the difluorophenyl substituent may also be exploited in areas such as fluorine chemistry and the design of molecules with enhanced metabolic stability or binding affinity. As our understanding of the structure-property relationships of pyrazolol derivatives grows, new and unexpected applications are likely to emerge, further highlighting the importance of this versatile chemical scaffold.

Table of Mentioned Compounds

Compound Name
This compound

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-amino-1-(2,4-difluorophenyl)-1H-pyrazol-3-ol, and how do conventional vs. non-conventional methods compare?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or via microwave-assisted methods to enhance reaction efficiency. Evidence for fluorinated pyrazolone derivatives (e.g., 7a-e and 9a-e in ) highlights the use of both conventional (reflux, acid catalysis) and non-conventional (microwave irradiation, solvent-free) approaches. Microwave methods reduce reaction time and improve yields (e.g., from 12 hours to 30 minutes) .

Q. How can researchers confirm the purity and structural identity of this compound?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for exact mass verification (e.g., calculated m/z 234.0717 for C₁₁H₈F₂N₄, as in ) with NMR spectroscopy (¹H/¹³C, DEPT) to assign substituent positions. For crystallinity assessment, single-crystal X-ray diffraction (SCXRD) using SHELXL ( ) is recommended, with refinement parameters (e.g., R < 0.05) ensuring structural accuracy .

Q. What solvents and reaction conditions are optimal for derivatizing the amino and hydroxyl groups of this compound?

  • Methodological Answer : The amino group can be acylated using anhydrides (e.g., acetic anhydride) in dichloromethane under inert atmosphere, while the hydroxyl group may require protection (e.g., silylation with TBSCl) prior to further functionalization. highlights analogous protection strategies for pyrazole-based intermediates in multi-step syntheses .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the tautomeric forms of this compound?

  • Methodological Answer : SCXRD with SHELX refinement ( ) can distinguish between keto-enol tautomers by analyzing bond lengths (e.g., C=O vs. C–OH) and hydrogen-bonding networks. For example, in related pyrazolones (), enolic O–H∙∙∙N hydrogen bonds stabilize the enol form, confirmed via R factor convergence (< 0.04) .

Q. What computational methods are suitable for predicting the biological activity of derivatives of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electronic properties (HOMO-LUMO gaps) and electrostatic potential surfaces to predict binding affinities. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases or GPCRs) can prioritize derivatives for synthesis, as shown in for pyrazolyl-triazole drug candidates .

Q. How do electronic effects of the 2,4-difluorophenyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine atoms activate the pyrazole ring for Suzuki-Miyaura coupling at the 3-position. Use Pd(PPh₃)₄ with aryl boronic acids in THF/water (3:1) at 80°C. demonstrates similar reactivity in trifluoromethyl-substituted pyrazoles, achieving >80% yields with para-substituted aryl partners .

Q. What strategies mitigate discrepancies in biological assay data for this compound across different studies?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) and validate purity via HPLC (≥98%). For example, notes batch-dependent variations in fluorinated pyrazolecarboxamides, resolved by LC-MS monitoring of byproducts (e.g., dehalogenation artifacts) .

Methodological Considerations Table

Aspect Technique Key Parameters Evidence Source
SynthesisMicrowave-assisted cyclization150 W, 30 min, 80% yield
Structural AnalysisSCXRD with SHELXLR factor < 0.04, C–C σ = 0.003 Å
Purity ValidationHRMSΔm/z < 2 ppm, C₁₁H₈F₂N₄
Biological ScreeningMolecular DockingVina score ≤ -7.0 kcal/mol, RMSD ≤ 2.0 Å

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-1-(2,4-difluorophenyl)-1H-pyrazol-3-ol
Reactant of Route 2
Reactant of Route 2
5-amino-1-(2,4-difluorophenyl)-1H-pyrazol-3-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.